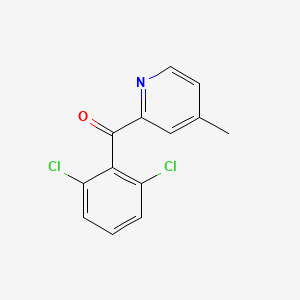

2-(2,6-Dichlorobenzoyl)-4-methylpyridine

CAS No.: 1187165-49-6

Cat. No.: VC3048613

Molecular Formula: C13H9Cl2NO

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187165-49-6 |

|---|---|

| Molecular Formula | C13H9Cl2NO |

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | (2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 |

| Standard InChI Key | CANZZZRTGXZRPQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

Introduction

2-(2,6-Dichlorobenzoyl)-4-methylpyridine is an organic compound belonging to the pyridine class. It is characterized by a dichlorobenzoyl group attached to a methylpyridine ring. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and potential biological activities.

Synthesis Methods

The synthesis of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dichlorobenzoyl chloride. This reaction is usually conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. Solvents like dichloromethane or chloroform are commonly used, and the reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions and Derivatives

2-(2,6-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

-

Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

-

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

-

Hydrolysis: It can undergo hydrolysis in the presence of water and a catalyst, leading to the formation of 2,6-dichlorobenzoic acid and 4-methylpyridine.

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | Nucleophiles in polar solvents like DMSO or DMF | Substituted derivatives |

| Oxidation | Oxidizing agents in acidic or basic media | Oxidized derivatives |

| Reduction | Reducing agents in anhydrous solvents | Reduced derivatives |

| Hydrolysis | Water and catalyst | 2,6-Dichlorobenzoic acid and 4-methylpyridine |

Biological Activities and Applications

2-(2,6-Dichlorobenzoyl)-4-methylpyridine exhibits notable biological activities, including:

-

Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.

-

Anticancer Properties: Potential to inhibit tumor growth in specific cancer cell lines.

-

Interaction with Biological Targets: Modulates the activity of nuclear receptors and other enzymes involved in metabolic processes.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits growth in cancer cell lines |

| Receptor Interaction | Modulates nuclear receptor activity |

Research and Industrial Applications

This compound is used as an intermediate in organic synthesis for the preparation of more complex molecules. It is also explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities. Additionally, it is utilized in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.

Safety Considerations

While exploring the potential applications of this compound, it is crucial to handle it with caution due to limited information on its safety profile. Standard laboratory safety protocols should be followed when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume